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Abstract
This application note provides a comprehensive protocol for the structural elucidation of

sodium malate in an aqueous solution using one-dimensional (1D) and two-dimensional (2D)

Nuclear Magnetic Resonance (NMR) spectroscopy. We detail the experimental procedures for

acquiring ¹H, ¹³C, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum

Coherence (HSQC) spectra. The presented data, summarized in tabular format, and the

accompanying spectral analysis workflows, offer a robust methodology for researchers,

scientists, and drug development professionals engaged in the structural characterization of

small organic molecules.

Introduction
Sodium malate, the disodium salt of malic acid, is a key intermediate in cellular metabolism,

particularly the citric acid cycle. Its accurate structural identification and characterization are

crucial in various fields, including biochemistry, food science, and pharmaceutical development.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical

technique that provides detailed information about the molecular structure, connectivity, and

chemical environment of atoms within a molecule.[1][2] This note outlines the application of 1D

(¹H and ¹³C) and 2D (COSY and HSQC) NMR experiments for the unambiguous structural

elucidation of sodium malate.
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The NMR spectral data for sodium malate, acquired in deuterium oxide (D₂O), are

summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) and

referenced to an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Sodium Malate in D₂O

Proton Assignment
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

H-2 4.30 dd J = 9.6, 3.6

H-3a 2.65 dd J = 15.4, 9.6

H-3b 2.40 dd J = 15.4, 3.6

Table 2: ¹³C NMR Spectroscopic Data for Sodium Malate in D₂O

Carbon Assignment Chemical Shift (δ) [ppm]

C-1 ~180

C-4 ~178

C-2 ~70

C-3 ~43

Experimental Protocols
Sample Preparation

Weigh approximately 10-20 mg of sodium malate.

Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O) in a clean, dry vial.

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a

glass wool plug in a Pasteur pipette into a clean 5 mm NMR tube.

The final solution height in the NMR tube should be approximately 4-5 cm.
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Add a small amount of an internal reference standard, such as 3-(trimethylsilyl)propionic-

2,2,3,3-d4 acid sodium salt (DSS) or tetramethylsilane (TMS), if not already present in the

solvent.

NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or

higher) at a constant temperature, typically 298 K (25 °C).

2.1. ¹H NMR Spectroscopy

Purpose: To determine the number of unique proton environments, their chemical shifts, and

their coupling patterns.

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Key Parameters:

Spectral Width: 10-12 ppm

Number of Scans: 8-16

Relaxation Delay (d1): 1-5 s

2.2. ¹³C NMR Spectroscopy

Purpose: To identify the number of unique carbon environments and their chemical shifts,

providing information about the carbon skeleton.

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Key Parameters:

Spectral Width: 200-220 ppm

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay (d1): 2 s
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2.3. 2D ¹H-¹H COSY (Correlation Spectroscopy)

Purpose: To identify protons that are coupled to each other, typically through two or three

bonds.[3][4][5]

Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker

instruments).

Key Parameters:

Spectral Width (F1 and F2): 10-12 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 2-4

2.4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and carbons.

Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g.,

'hsqcedetgpsisp2.3' on Bruker instruments).

Key Parameters:

Spectral Width (F2 - ¹H): 10-12 ppm

Spectral Width (F1 - ¹³C): 180-200 ppm

Number of Increments (F1): 128-256

Number of Scans per Increment: 4-8

Data Interpretation and Structural Elucidation
The structural elucidation of sodium malate is achieved through a systematic analysis of the

acquired NMR spectra.
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¹H NMR Analysis: The ¹H NMR spectrum of sodium malate in D₂O displays three distinct

signals, indicating three unique proton environments. The signal at 4.30 ppm is a doublet of

doublets (dd), characteristic of a proton adjacent to a stereocenter with two non-equivalent

neighboring protons. The two signals at 2.65 ppm and 2.40 ppm, also doublet of doublets,

are characteristic of geminal protons (protons on the same carbon) that are diastereotopic

due to the adjacent chiral center.

¹³C NMR Analysis: The ¹³C NMR spectrum shows four signals, corresponding to the four

carbon atoms in the malate molecule. The signals in the downfield region (~178-180 ppm)

are indicative of carboxylate carbons (C-1 and C-4). The signal around 70 ppm corresponds

to a carbon attached to an oxygen atom (C-2), and the signal at approximately 43 ppm is

attributed to a methylene carbon (C-3).

COSY Analysis: The COSY spectrum reveals the connectivity between the protons. A cross-

peak between the proton at 4.30 ppm (H-2) and the protons at 2.65 ppm (H-3a) and 2.40

ppm (H-3b) confirms that the methine proton is coupled to the two methylene protons. The

absence of other correlations confirms the isolated spin system.

HSQC Analysis: The HSQC spectrum establishes the direct one-bond correlations between

protons and their attached carbons. A cross-peak will be observed between the proton signal

at 4.30 ppm and the carbon signal around 70 ppm, assigning these to H-2 and C-2,

respectively. Similarly, cross-peaks will connect the proton signals at 2.65 ppm and 2.40 ppm

to the carbon signal at approximately 43 ppm, confirming their assignment as H-3a/H-3b and

C-3. The carboxylate carbons at ~178-180 ppm will not show any correlations in the HSQC

spectrum as they do not have any directly attached protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

